molecular formula C25H21ClN4O2 B12016561 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-24-5

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12016561
CAS No.: 634896-24-5
M. Wt: 444.9 g/mol
InChI Key: XPQVECKJLCGKJD-JFLMPSFJSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 4-((4-chlorobenzyl)oxy)phenyl group at position 5 and a 4-methylbenzylidene hydrazide moiety at position 2. Such derivatives are often synthesized via condensation reactions between pyrazole-carbohydrazides and substituted aldehydes under acidic or catalytic conditions . Structural confirmation typically relies on X-ray crystallography (using programs like SHELXL ) and spectroscopic methods (NMR, IR) .

Properties

CAS No.

634896-24-5

Molecular Formula

C25H21ClN4O2

Molecular Weight

444.9 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H21ClN4O2/c1-17-2-4-18(5-3-17)15-27-30-25(31)24-14-23(28-29-24)20-8-12-22(13-9-20)32-16-19-6-10-21(26)11-7-19/h2-15H,16H2,1H3,(H,28,29)(H,30,31)/b27-15+

InChI Key

XPQVECKJLCGKJD-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core. The chlorobenzyl and methylbenzylidene groups are introduced through nucleophilic substitution reactions. Common reagents used in these reactions include chlorobenzyl chloride and methylbenzaldehyde. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

The compound is compared to structurally analogous pyrazole-carbohydrazides, focusing on substituent effects, physicochemical properties, and biological relevance. Key analogs include:

Substituent Variations on the Benzylidene Group
Compound Name Substituent (R) Molecular Weight Key Properties/Biological Notes References
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(2-hydroxybenzylidene)-1H-pyrazole-3-carbohydrazide 2-hydroxybenzylidene 505.90 Increased polarity due to -OH; potential H-bonding
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(3-bromobenzylidene)-1H-pyrazole-3-carbohydrazide 3-bromobenzylidene 509.79 Heavy atom effect; possible enhanced π-stacking
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-3-carbohydrazide 4-ethylbenzylidene 517.98 Higher lipophilicity; improved membrane permeation
5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-3-carbohydrazide 4-nitrobenzylidene 534.92 Electron-withdrawing -NO2; altered reactivity
Target Compound 4-methylbenzylidene 493.93 Balanced lipophilicity; steric moderation Synthesized via

Key Observations :

  • Conversely, electron-withdrawing groups (e.g., -NO₂) reduce electron density, affecting hydrogen-bonding capacity .
  • Lipophilicity : Alkyl substituents (e.g., -CH₂CH₃) enhance lipophilicity, which may improve bioavailability but reduce aqueous solubility .
Structural Confirmation
  • X-ray Crystallography : Analogous compounds (e.g., N′-substituted pyrazolines) are resolved using SHELX programs, confirming planar hydrazone linkages and dihedral angles between aromatic rings .
  • Spectroscopy : IR peaks ~1600–1700 cm⁻¹ (C=O stretching) and NMR shifts for hydrazone protons (δ 8.0–9.0 ppm) are consistent across analogs .

Biological Activity

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(4-methylbenzylidene)-1H-pyrazole-3-carbohydrazide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C29H25ClN2O3C_{29}H_{25}ClN_{2}O_{3}, and it features a complex structure that includes a chlorobenzyl ether and a hydrazone moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. They inhibit key signaling pathways involved in tumor proliferation and survival.
  • Anti-inflammatory Effects : Certain pyrazoles reduce inflammatory responses by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators.
  • Antimicrobial Properties : Some studies suggest that pyrazoles can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
  • Inhibition of Enzymatic Pathways : Many pyrazoles act as enzyme inhibitors, targeting specific pathways such as the mitogen-activated protein kinase (MAPK) pathway involved in cell proliferation.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in cancer cells, enhancing their efficacy as anticancer agents.
  • Modulation of Immune Responses : Pyrazoles can influence immune cell activity, thereby modulating inflammatory responses.

Antitumor Activity

A study demonstrated that a series of synthesized pyrazole derivatives displayed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The compounds with chlorine substituents exhibited enhanced activity compared to their non-substituted counterparts, suggesting that halogenation improves anticancer efficacy .

Anti-inflammatory Effects

In another investigation, pyrazole derivatives were found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. This reduction in NO production correlates with decreased expression levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Properties

Research into the antimicrobial activity of pyrazole derivatives indicated effectiveness against several pathogenic strains. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones in agar diffusion assays .

Data Table: Summary of Biological Activities

Activity TypeEfficacyReference
AntitumorSignificant cytotoxicity in MCF-7 cells
Anti-inflammatoryReduced NO production in macrophages
AntimicrobialEffective against S. aureus and E. coli

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